Bacterial Metabolism: Potassium L-lactate is used to study the energy-recycling model in bacteria. Research has shown that the efflux of L-lactate from bacterial membrane vesicles can generate an electrochemical proton gradient, which is essential for various cellular processes. []
Oral Microbiology: Studies have investigated the influence of potassium L-lactate on the production of hydrogen peroxide by oral bacteria like Streptococcus gordonii. It was found that potassium L-lactate stimulated hydrogen peroxide synthesis, which could have implications for oral ecology and health. []
Food Science: Potassium L-lactate is utilized as a food additive for various purposes, including flavor enhancement, pH regulation, and shelf-life extension. [] Its potential to improve the quality and safety of meat products, such as pastırma, is being explored. []
Related Compounds
L-Lactic Acid
Sodium Lactate
Relevance: While not explicitly mentioned, the research on the impact of environmental conditions on bacterial hydrogen peroxide production considers various salts and their potential influence. [] Although the study focuses on other salts, the inclusion of Sodium lactate in this context provides a point of comparison due to its structural similarity and potential application in food preservation, similar to Potassium L-lactate.
Potassium Chloride
Relevance: Potassium chloride is mentioned in the context of electrolyte balance in horses undergoing exercise-induced muscle damage. [] The study investigates the impact of potassium depletion on muscle damage and measures changes in Potassium Chloride levels alongside Potassium L-lactate, highlighting their interconnected roles in electrolyte homeostasis.
Sucrose
Relevance: Sucrose is explored as a potential stabilizer in liquid lactase preparations. [] This research connects to the broader application of compounds like Potassium L-lactate in food science and technology, where their properties can be utilized for improving the stability and functionality of enzymes like lactase.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(S)-lactic acid is an optically active form of lactic acid having (S)-configuration. It has a role as an Escherichia coli metabolite and a human metabolite. It is a 2-hydroxypropanoic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of a (S)-lactate. It is an enantiomer of a (R)-lactic acid. L-Lactic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). L-Lactic acid is a natural product found in Arabidopsis thaliana, Homo sapiens, and other organisms with data available. Lactic Acid, L- is the levorotatory isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP). Lactic acid plays a role in several biochemical processes and is produced in the muscles during intense activity. Lactate measurement in the critically ill has been traditionally used to stratify patients with poor outcome. However, plasma lactate levels are the result of a finely tuned interplay of factors that affect the balance between its production and its clearance. When the oxygen supply does not match its consumption, organisms such as man who are forced to produce ATP for their integrity adapt in many different ways up to the point when energy failure occurs. Lactate, being part of the adaptive response, may then be used to assess the severity of the supply/demand imbalance. In such a scenario, the time to intervention becomes relevant: early and effective treatment may allow the cell to revert to a normal state, as long as the oxygen machinery (i.e. mitochondria) is intact. Conversely, once the mitochondria are deranged, energy failure occurs even in the presence of normoxia. The lactate increase in critically ill patients may therefore be viewed as an early marker of a potentially reversible state. A number of studies have demonstrated that malignant transformation is associated with an increase in glycolytic flux and in anaerobic and aerobic cellular lactate excretion. Using quantitative bioluminescence imaging in various primary carcinomas in patients (uterine cervix, head and neck, colorectal region) at first diagnosis of the disease, lactate concentrations in tumors in vivo could be relatively low or extremely high (up to 40 micromol/g) in different individual tumors or within the same lesion. In all tumor entities investigated, high molar concentrations of lactate were correlated with a high incidence of distant metastasis already in an early stage of the disease. Low lactate tumors (< median of approximately 8 micromol/g) were associated with both a longer overall and disease free survival compared to high lactate lesions (lactate > approximately 8 micromol/g). Lactate dehydrogenase was found to be upregulated in most of these tumors compared to surrounding normal tissue. (A3333, A3334). L-Lactic acid is a metabolite found in or produced by Saccharomyces cerevisiae. A normal intermediate in the fermentation (oxidation, metabolism) of sugar. The concentrated form is used internally to prevent gastrointestinal fermentation. (From Stedman, 26th ed) See also: Polylactide, L- (monomer of); Arnica montana; lactic acid, L-; zinc oxide (component of) ... View More ...
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards